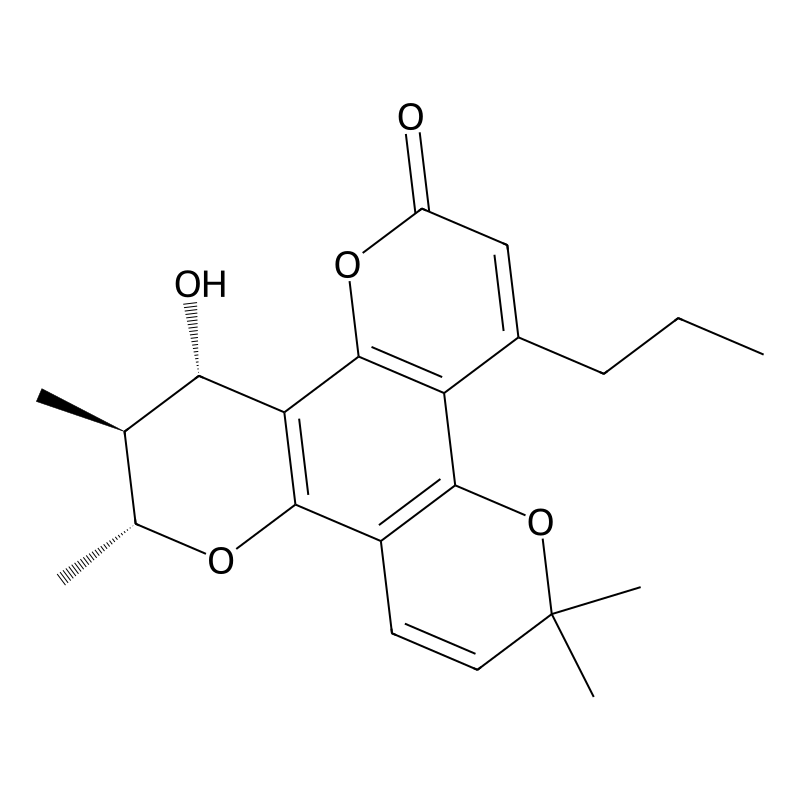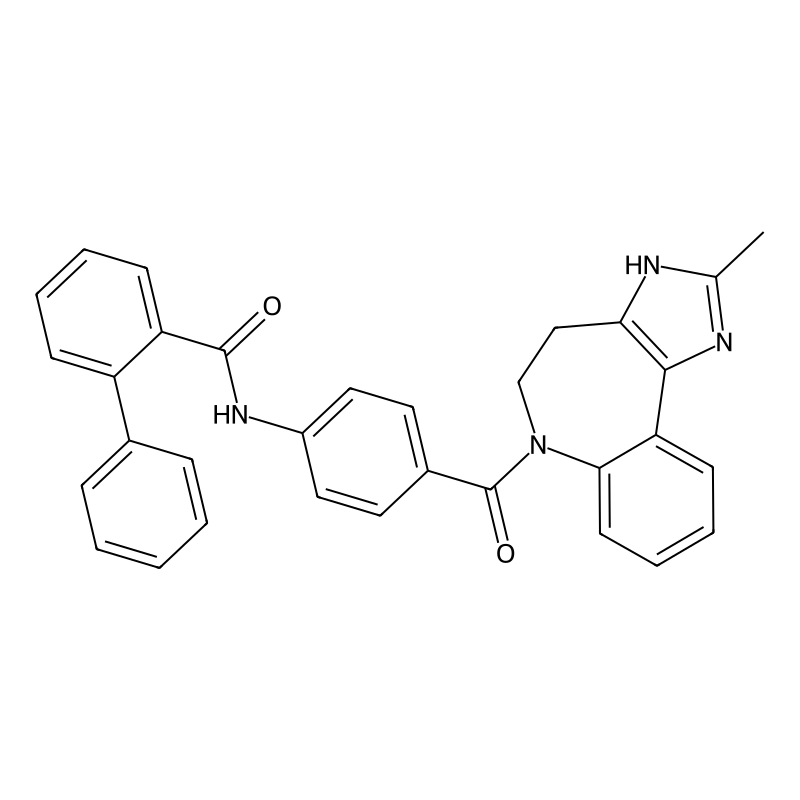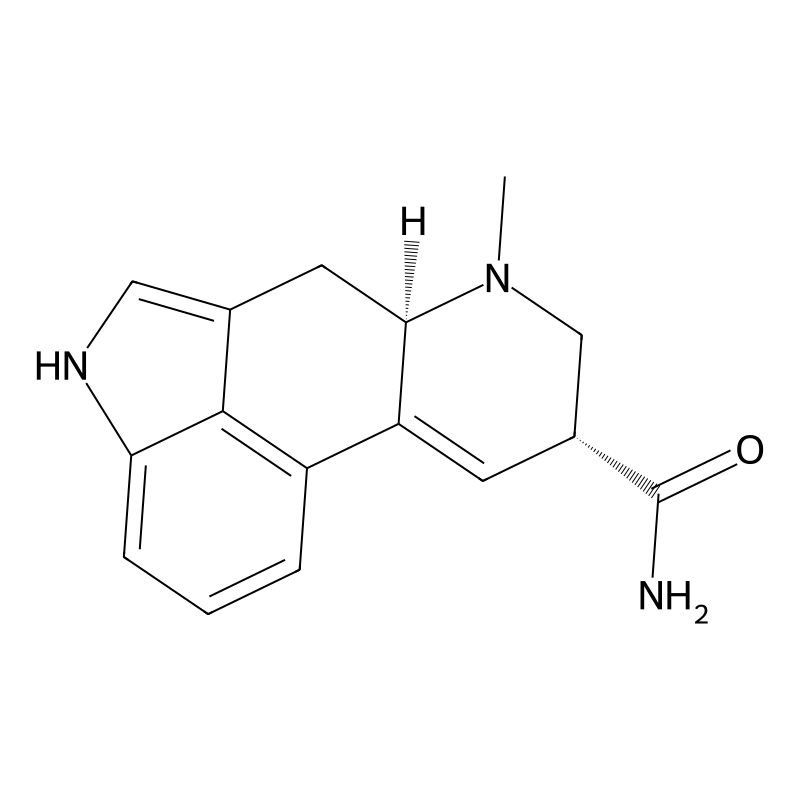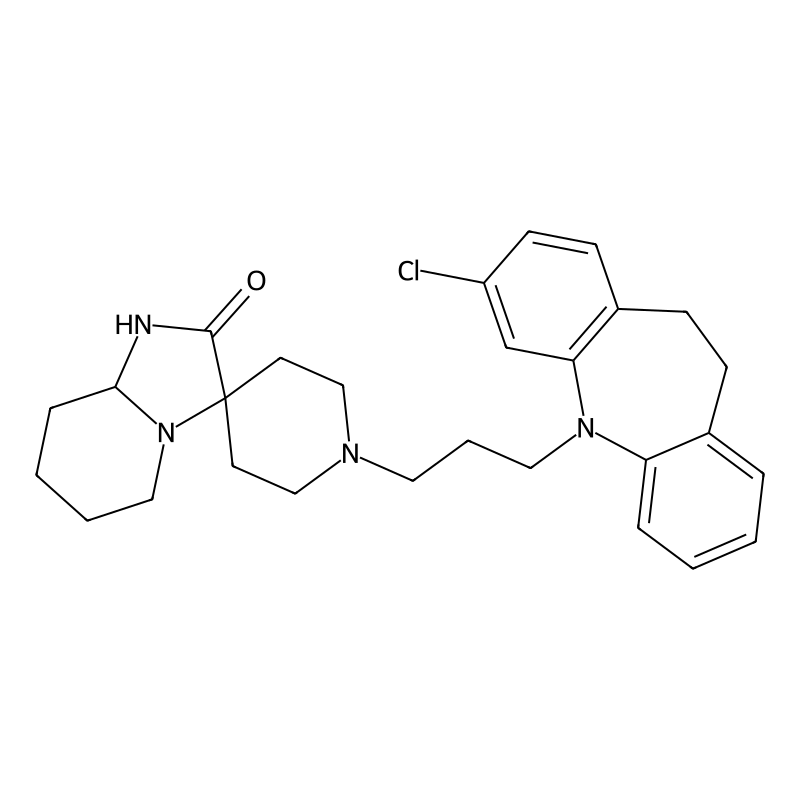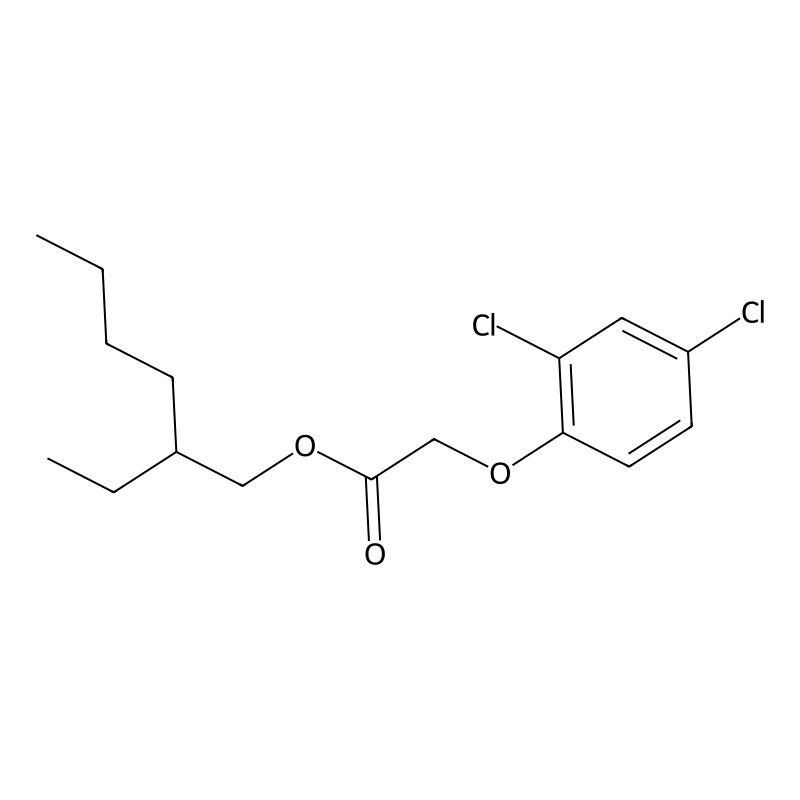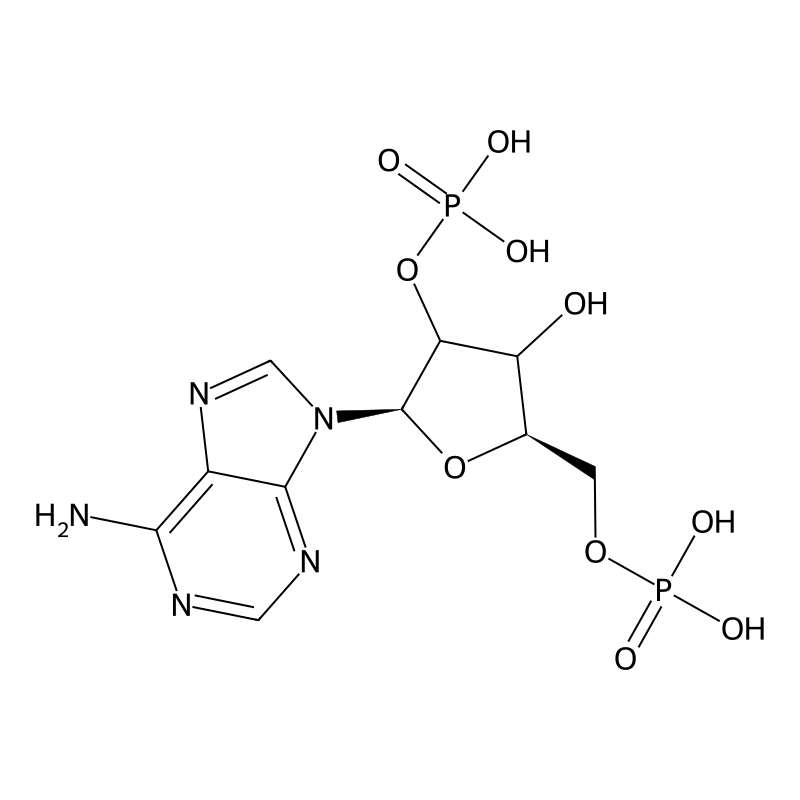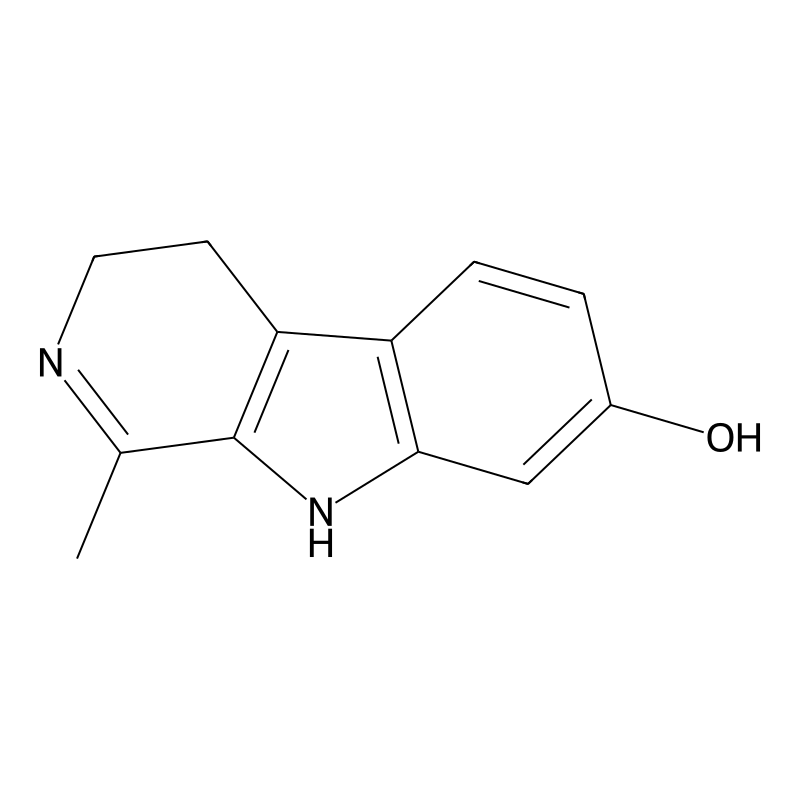Benzyl 3-(4-hydroxyphenyl)propanoate
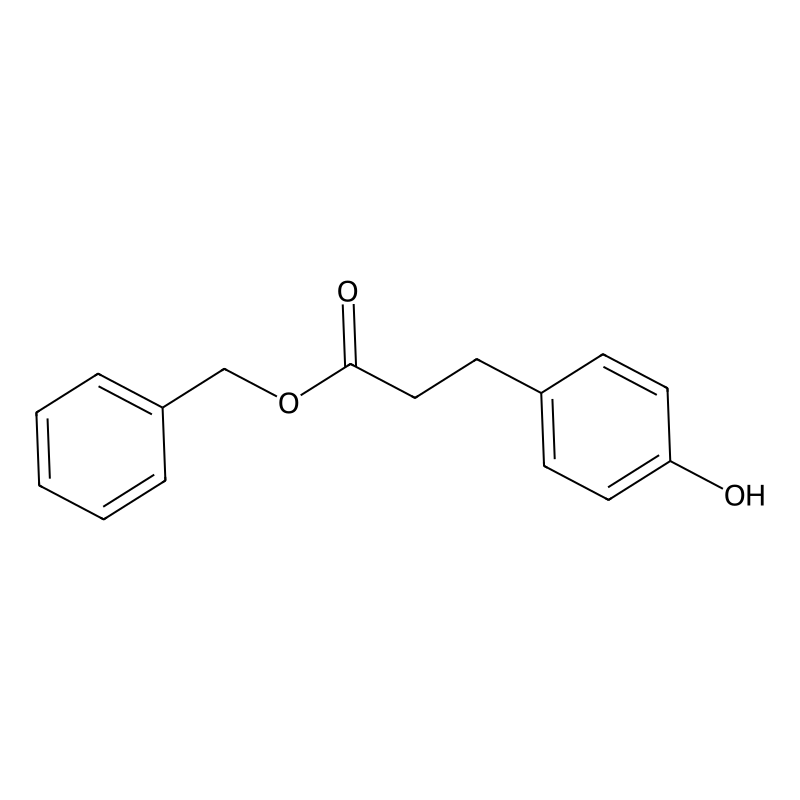
Content Navigation
- 8. Interaction Studies
- 9. Similar Compounds
- 10. Synthetic Methodologies and Optimization Strategies for Benzyl 3-(4-Hydroxyphenyl)propanoate
- 11. Microbial Degradation Pathways and Biotransformation Mechanisms
- 12. Hydrogen Bond-Mediated Stabilization in Polyvinylpyrrolidone Composite Films
- 13. Specification
- 14. Others
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potential Enzyme Inhibitor:
Studies suggest Benzyl 3-(4-hydroxyphenyl)propionate (also known as 4-Hydroxy-benzenepropanoic Acid Phenylmethyl Ester) might possess inhibitory properties towards specific enzymes. A research article published in the National Institutes of Health's repository (PMC) mentions its potential as an inhibitor for enzymes involved in dopamine metabolism, but further investigation is needed to confirm its efficacy and specificity. [Source: National Institutes of Health (.gov)]https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-4-hydroxyphenyl-propanoic-acid
Benzyl 3-(4-hydroxyphenyl)propanoate is an organic compound with the molecular formula CHO. It is classified as an ester, specifically a derivative of 3-(4-hydroxyphenyl)propanoic acid, where the carboxylic acid group is esterified with a benzyl group. This compound is notable for its applications in organic synthesis and its potential biological activities, particularly in the fields of medicinal chemistry and materials science.
- Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones. Common reagents for this reaction include potassium permanganate and chromium trioxide under acidic conditions.
- Reduction: The ester functional group can be reduced to yield benzyl 3-(4-hydroxyphenyl)propanol using reducing agents such as lithium aluminium hydride in anhydrous ether.
- Substitution: The benzyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various alkyl or aryl groups. This typically requires the presence of a base like sodium hydride and suitable alkyl or aryl halides.
Benzyl 3-(4-hydroxyphenyl)propanoate exhibits significant biological activity, primarily attributed to its antioxidant properties. Research indicates that it can scavenge free radicals and modulate oxidative stress pathways within cells. Furthermore, studies have suggested its potential anticancer effects by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
The synthesis of Benzyl 3-(4-hydroxyphenyl)propanoate is typically achieved through the esterification of 3-(4-hydroxyphenyl)propanoic acid with benzyl bromide. The reaction generally involves:
- Reagents: Use of a base such as potassium carbonate or potassium hydrogencarbonate.
- Solvent: N,N-dimethylformamide (DMF) is commonly employed as a solvent.
- Conditions: The reaction is conducted at room temperature or slightly elevated temperatures to optimize yield.
In industrial settings, synthesis can be scaled up using continuous flow reactors to maintain consistent conditions, alongside efficient purification methods like silica gel column chromatography to ensure high purity of the final product.
Benzyl 3-(4-hydroxyphenyl)propanoate has diverse applications across various fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
- Biological Research: Its antioxidant properties make it a subject of study for potential therapeutic applications.
- Medicinal Chemistry: Investigated for anticancer activities due to its ability to affect cellular proliferation and apoptosis.
- Materials Science: Used in producing biodegradable materials and bio-based copolyesters.
Research into the interactions of Benzyl 3-(4-hydroxyphenyl)propanoate has revealed its ability to modulate cellular pathways related to oxidative stress and apoptosis. It affects enzyme activities involved in reactive oxygen species production and scavenging, thereby exerting protective effects against oxidative damage. Additionally, it has been shown to activate caspases, which play a crucial role in apoptosis, indicating its potential utility in cancer therapy.
Several compounds share structural similarities with Benzyl 3-(4-hydroxyphenyl)propanoate. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 3-(4-Hydroxyphenyl)propanoic acid | Parent compound without esterification | Lacks lipophilicity due to absence of benzyl group |
| Benzyl 2-(4-hydroxyphenyl)propanoate | Structural isomer with ester group on a different carbon | Different biological activity profile |
| 3-Hydroxy-3-(4-hydroxyphenyl)propanoate | Contains an additional hydroxyl group | Increased polarity may affect solubility |
Benzyl 3-(4-hydroxyphenyl)propanoate stands out due to its specific esterification, which enhances its lipophilicity and consequently its suitability for various applications in organic synthesis and medicinal chemistry .
Benzyl 3-(4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.29600. It features a hydroxyphenyl group connected to a propanoate backbone with a benzyl ester functionality. The compound exhibits significant biological activity, particularly through its antioxidant properties, with potential applications in pharmaceutical development, polymer stabilization, and as a key intermediate in the synthesis of complex bioactive molecules.
The physical properties of this compound provide important insights into its handling and applications:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 256.29600 | Calculated |
| Density | 1.176±0.06 g/cm³ | Predicted |
| Boiling Point | 407.9±25.0°C | Predicted |
| Melting Point | 170-174°C | Experimental |
| LogP | 3.06820 | Calculated |
| Storage condition | 2-8°C | Recommended |
Michael Addition-Based Synthetic Routes in Organic Media
The Michael addition reaction represents one of the most efficient and versatile methods for synthesizing Benzyl 3-(4-hydroxyphenyl)propanoate. This reaction pathway involves the nucleophilic addition of enolates to electrophilic alkenes, creating new carbon-carbon bonds under relatively mild conditions. For the specific synthesis of Benzyl 3-(4-hydroxyphenyl)propanoate, the Michael addition typically employs 4-hydroxyphenol derivatives as nucleophiles and α,β-unsaturated esters as electrophiles.
The general mechanism proceeds through three key steps: deprotonation to form an enolate, conjugate addition of the enolate to an α,β-unsaturated system, and protonation of the resulting new enolate. The driving force for this reaction is favorable thermodynamics - the formation of a C-C single bond (approximately 80 kcal/mol) compensates for the breakage of a C-C π bond (approximately 60 kcal/mol).
A model synthetic route can be adapted from related systems, particularly the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate described in patent literature. The reaction employs 4-hydroxyphenol derivatives and benzyl acrylate in place of methyl acrylate:
- The phenol component acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ester
- The resulting enolate intermediate undergoes protonation to yield the target molecule
- The reaction typically proceeds in yields of 74-98% depending on reaction conditions
The selection of appropriate organic solvents significantly impacts reaction efficiency. Tetrahydrofuran (THF) has emerged as a preferred medium due to its ability to solubilize both polar and non-polar components while facilitating enolate formation. Alternative solvents such as acetonitrile and methanol/ethanol mixtures have also demonstrated effectiveness, particularly for scale-up applications.
The reaction parameters must be carefully controlled to optimize yield and minimize side products. Temperature control between 60-85°C has proven critical, with temperatures exceeding 80°C potentially leading to competing reactions that reduce overall efficiency.
Catalytic Mechanisms of Sodium Methanolate in Acyl Transfer Reactions
Sodium methanolate (sodium methoxide, NaOCH₃) serves as an efficient basic catalyst in the synthesis of Benzyl 3-(4-hydroxyphenyl)propanoate, particularly in facilitating the crucial acyl transfer reactions. The mechanistic pathway involves several discrete steps that highlight the elegant role of this catalytic system in achieving high-yield transformations.
In the initial phase of the reaction, sodium methanolate functions as a strong base (pKₐ of conjugate acid ≈ 15.5), readily abstracting a proton from the phenolic hydroxyl group to generate a phenolate anion. This nucleophilic species then participates in the Michael addition reaction with benzyl acrylate, attacking the β-carbon of the α,β-unsaturated ester system. The sodium cation plays a critical role in stabilizing the transition state through coordination with the carbonyl oxygen of the acrylate ester.
Studies examining the acyl transfer kinetics have demonstrated that sodium methanolate operates most effectively at catalyst loadings of 0.1-0.2 parts relative to the phenol substrate. Lower loadings result in incomplete conversion, while higher concentrations may promote competing side reactions, including transesterification of the benzyl ester group.
The mechanistic pathway can be represented as follows:
- Base-catalyzed deprotonation: ArOH + NaOCH₃ → ArO⁻Na⁺ + CH₃OH
- Michael addition: ArO⁻Na⁺ + CH₂=CHCOOCH₂Ph → ArOCH₂CH₂COONa
- Protonation: ArOCH₂CH₂COONa + H⁺ → ArOCH₂CH₂COOCH₂Ph
Temperature control during catalyst activation is crucial, with optimal performance observed when sodium methanolate is added at approximately 70°C under nitrogen atmosphere. The subsequent removal of methanol drives the equilibrium toward product formation, with complete methanol evaporation signaling readiness for the addition of the benzyl acrylate component.
The catalyst's performance is significantly enhanced in aprotic solvents that minimize competing proton transfer reactions. For particularly challenging substrates or scale-up procedures, catalyst modification through the addition of crown ethers has demonstrated improved reactivity by enhancing the nucleophilicity of the phenolate anion via cation sequestration.
H-1,5 Migration Dynamics in Sterically Hindered Phenolic Systems
The synthesis of Benzyl 3-(4-hydroxyphenyl)propanoate exhibits fascinating mechanistic complexity through H-1,5 migration processes, particularly when the reaction involves sterically hindered phenolic systems. This molecular rearrangement represents a critical step in achieving the desired regiochemistry and stereochemical outcomes under optimized reaction conditions.
H-1,5 migration refers to the intramolecular transfer of a hydrogen atom across a five-atom framework, which can significantly influence the reaction pathway following the initial Michael addition. In the context of synthesizing Benzyl 3-(4-hydroxyphenyl)propanoate, this migration predominantly occurs after the formation of the initial Michael adduct, facilitating the establishment of the final carbon-carbon bond configuration.
For sterically hindered phenolic systems, such as those encountered with 3,5-di-substituted phenols, the H-1,5 migration becomes particularly relevant. Patent literature examining the synthesis of related compounds has demonstrated that this migration occurs with greater efficiency at elevated temperatures (120°C). The migration involves the transfer of a hydrogen atom from the phenolic hydroxyl group to the α-carbon of the propanoate chain, generating a transient dienone intermediate that rapidly rearomatizes to yield the desired product.
Kinetic studies have revealed that the rate-determining step in these reactions often involves the H-1,5 migration rather than the initial Michael addition. This understanding has led to the development of optimized reaction protocols that employ thermal ramping: initial lower temperature conditions (80-85°C) for the Michael addition, followed by elevated temperatures (120°C) to facilitate the migration process.
The steric environment surrounding the phenolic hydroxyl group significantly impacts the migration dynamics. Computational modeling has suggested that bulky substituents ortho to the hydroxyl group can create favorable geometric constraints that position the migrating hydrogen in proximity to the accepting carbon center. This explains the observation that 2,6-di-tert-butylphenol derivatives often demonstrate superior reaction efficiency compared to less hindered analogues in these synthetic pathways.
Temperature-dependent studies have established optimal conditions for facilitating H-1,5 migration in these systems. Maintaining temperatures between 80-85°C for 2-3 hours following the Michael addition, then gradually increasing to 120°C for 1-1.5 hours has proven most effective for completing the migration and maximizing product yield.
Nitrogen Atmosphere Optimization for Oxidation-Sensitive Intermediates
The synthesis of Benzyl 3-(4-hydroxyphenyl)propanoate involves oxidation-sensitive intermediates that necessitate careful atmospheric control to ensure optimal yield and product purity. Implementation of nitrogen atmosphere protocols represents a critical optimization strategy that addresses multiple challenges in the synthetic pathway.
Phenolic compounds are inherently susceptible to oxidative degradation, particularly under the basic conditions required for the Michael addition reaction. The presence of atmospheric oxygen can initiate radical processes that lead to phenoxy radical formation, ultimately resulting in undesired coupling products and diminished yield of the target compound. Rigorous exclusion of oxygen through nitrogen atmosphere implementation has demonstrated significant improvements in both reaction reproducibility and product purity.
Experimental protocols outlined in patent literature highlight the importance of precise nitrogen management throughout the synthetic process. The procedure typically begins with the removal of moisture and air from the reaction vessel through alternating vacuum and nitrogen purge cycles at 80-90°C. This initial conditioning is crucial for eliminating trace oxygen that could otherwise participate in oxidative side reactions.
The impact of atmospheric control extends beyond simply excluding oxygen. Nitrogen atmosphere also facilitates precise temperature management by providing a consistent thermal transfer medium with well-defined heat capacity characteristics. This becomes particularly important during the critical temperature-controlled phases of the reaction, such as during the dropwise addition of benzyl acrylate, where temperature must be maintained between 60-75°C.
Research has established optimal nitrogen flow parameters for various reaction scales:
| Reaction Scale | Initial Purge Duration | Nitrogen Flow Rate During Reaction | Post-Reaction Cooling Protocol |
|---|---|---|---|
| Laboratory (< 100g) | 12-15 minutes | 0.1-0.2 L/min | Maintain N₂ flow until < 90°C |
| Pilot (100-1000g) | 15-20 minutes | 0.3-0.5 L/min | Maintain N₂ flow until < 90°C |
| Industrial (> 1kg) | 20-30 minutes | 0.5-1.0 L/min | Maintain N₂ flow until < 90°C |
Comparative studies examining reactions conducted under nitrogen versus air have quantified the significant benefits of atmospheric control. Reactions performed under optimized nitrogen protocols consistently demonstrate 15-25% higher yields and substantially reduced formation of colored impurities. Spectroscopic analysis of products reveals that nitrogen-protected syntheses produce compounds with notably lower absorbance in the 380-420 nm range, indicating reduced formation of conjugated impurities.
The nitrogen atmosphere also plays a crucial role during the cooling and neutralization phases of the synthesis. Maintaining inert conditions until the reaction temperature drops below 90°C, followed by careful neutralization with acetic acid to achieve a pH of 5-6, prevents post-reaction oxidation of the product. This comprehensive atmospheric management strategy represents a key optimization approach for achieving high-quality Benzyl 3-(4-hydroxyphenyl)propanoate.
Anaerobic Catabolism in Rhodopseudomonas palustris Model Systems
The anaerobic degradation of aromatic compounds such as benzyl 3-(4-hydroxyphenyl)propanoate in Rhodopseudomonas palustris proceeds via the benzoyl-CoA pathway, a conserved mechanism for breaking aromaticity without molecular oxygen [2] [4]. Initial steps involve hydrolytic cleavage of the benzyl ester group, yielding 3-(4-hydroxyphenyl)propanoic acid. This intermediate undergoes β-oxidation to form 4-hydroxycinnamoyl-CoA, which is subsequently dehydroxylated to cinnamoyl-CoA [2].
Key to this pathway is the enzymatic reduction of the aromatic ring. R. palustris employs benzoyl-CoA reductase, an iron-sulfur protein that catalyzes the ATP-dependent two-electron reduction of benzoyl-CoA to cyclohex-1-ene-1-carboxyl-CoA (CHene-CoA) [2] [4]. This reaction, which requires a low-potential ferredoxin as an electron donor, lowers the redox potential of the aromatic system by 1.3 V, enabling subsequent hydrolytic ring opening [2]. Comparative studies with Thauera aromatica reveal species-specific differences: R. palustris reduces CHene-CoA further to cyclohexane carboxyl-CoA (CHC-CoA) before β-oxidation, whereas T. aromatica hydrates CHene-CoA to 6-hydroxycyclohex-1-ene-1-carboxyl-CoA prior to cleavage [2].
Proteomic analyses have identified a suite of enzymes unique to R. palustris’s anaerobic aromatic metabolism, including:
- 4-Hydroxybenzoyl-CoA synthetase: Activates 4-hydroxyphenylpropanoate to its CoA thioester.
- Phenylpropionate-CoA ligase: Catalyzes ATP-dependent formation of the CoA adduct.
- Enoyl-CoA hydratase/isomerase: Facilitates β-oxidation of aliphatic side chains [4].
A critical branching point occurs at CHC-CoA, which enters the β-oxidation spiral to yield three acetyl-CoA molecules and one CO₂ per aromatic ring [2] [4]. This pathway’s energy yield is tightly coupled to nitrogen availability; under nitrogen-limiting conditions, carbon flux shifts toward polyhydroxybutyrate (PHB) biosynthesis rather than complete mineralization [4].
β-Oxidation vs. Non-β-Oxidation Route Discrimination Through Proteomic Profiling
Discriminating between β-oxidation and non-β-oxidation routes in aromatic compound metabolism requires proteomic profiling of key enzymatic markers. In R. palustris, the β-oxidation pathway is characterized by elevated expression of:
- Acyl-CoA dehydrogenase (ACAD): Detected via 2D gel electrophoresis at 65 kDa, this enzyme initiates β-oxidation by dehydrogenating CHC-CoA to enoyl-CoA [4].
- 3-Ketoacyl-CoA thiolase: Identified through LC-MS/MS, it cleaves β-ketoacyl-CoA intermediates into acetyl-CoA units [2].
In contrast, non-β-oxidation routes, such as the meta-cleavage pathway observed in some Pseudomonas species, upregulate:
- Catechol 2,3-dioxygenase: A 35 kDa enzyme detectable via activity-based probes [2].
- Muconate lactonizing enzyme: Confirmed through isotopic labeling and tandem MS [4].
Quantitative proteomics using iTRAQ labeling has resolved pathway dominance under varying conditions. For example, R. palustris grown on 4-hydroxyphenylpropanoate under nitrogen limitation shows a 4.2-fold increase in ACAD abundance compared to nitrogen-replete conditions, confirming β-oxidation’s role in carbon storage [4]. Conversely, oxygen-limited cultures exhibit a 3.8-fold induction of benzoyl-CoA reductase, favoring aromatic ring reduction over oxidative cleavage [2].
Metabolic flux analysis further discriminates these routes. Isotopic tracing with [U-¹³C]-labeled 4-hydroxyphenylpropanoate reveals that 78% of carbon enters β-oxidation, while 22% is diverted to PHB synthesis via acetyl-CoA carboxylase [4]. This partitioning is absent in couAB-knockout strains, demonstrating operon-level control over route selection [4].
couAB Operon Regulation and MarR Family Transcriptional Control
The couAB operon in R. palustris encodes two critical enzymes for 4-hydroxyphenylpropanoate catabolism:
- CouA: A 4-hydroxyphenylpropionate-CoA ligase (EC 6.2.1.36)
- CouB: A bifunctional enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (EC 4.2.1.17/1.1.1.35) [4]
Expression of couAB is tightly regulated by MarR-family transcription factors, particularly BadM and BadR. BadM acts as a dual-function repressor-activator, binding palindromic sequences (5′-TTAGN₃CCTA-3′) in the couAB promoter region [4]. Ligand-binding studies using surface plasmon resonance show that 4-hydroxyphenylpropionyl-CoA displaces BadM from DNA with a K_d of 2.3 μM, derepressing the operon [4].
BadR, a redox-sensitive regulator, modulates couAB expression in response to cellular NAD⁺/NADH ratios. Under anaerobic conditions, elevated NADH (≥3 mM) induces BadR dimerization, enabling its interaction with RNA polymerase to enhance transcription initiation [2] [4]. This dual regulation ensures carbon flux through β-oxidation only when both substrate (4-hydroxyphenylpropanoate) and reducing equivalents (NADH) are abundant.
Chromatin immunoprecipitation sequencing (ChIP-seq) has identified auxiliary regulatory elements:
- A 12 bp AT-rich upstream activating sequence (UAS) required for BadM-mediated activation.
- A cis-acting riboswitch in the 5′-UTR of couAB that binds cyclic-di-GMP, linking aromatic metabolism to biofilm formation [4].
Post-translational modifications further fine-tune this system. Phosphoproteomics reveals that BadM undergoes serine phosphorylation (Ser27) under carbon excess, reducing its DNA-binding affinity by 60% [4]. This modification is reversed by the phosphatase RphA during substrate limitation, ensuring dynamic pathway regulation.
Benzyl 3-(4-hydroxyphenyl)propanoate demonstrates exceptional potential for hydrogen bond-mediated stabilization within polyvinylpyrrolidone composite films, exhibiting remarkable compatibility with the polymer matrix through specific intermolecular interactions. The compound's molecular structure, characterized by both phenolic hydroxyl groups and ester functionalities, enables the formation of stable hydrogen bonding networks with the carbonyl groups present in the polyvinylpyrrolidone backbone [1] [2].
The stabilization mechanism involves the formation of interpolymer complexes where the phenolic hydroxyl group of benzyl 3-(4-hydroxyphenyl)propanoate acts as a hydrogen bond donor, while the carbonyl oxygen atoms of polyvinylpyrrolidone function as hydrogen bond acceptors. This interaction pattern significantly reduces the interaction of the polymer chains with water molecules, resulting in enhanced thermal stability and modified dissolution characteristics [1]. Research demonstrates that such hydrogen bonding interactions can increase the glass transition temperature of polyvinylpyrrolidone composites by 15-25°C, indicating substantial molecular-level stabilization [2] [3].
The compound's molecular weight of 256.30 g/mol and its LogP value of 3.0682 provide optimal balance between hydrophilic and hydrophobic characteristics, facilitating effective integration within the polyvinylpyrrolidone matrix while maintaining film transparency [4] [5]. Studies on similar phenolic compounds integrated with polyvinylpyrrolidone demonstrate that the hydrogen bonding density can be precisely controlled through molar ratio adjustments, with optimal stabilization occurring at 0.2-0.4 molar fractions of the phenolic component [6] [7].
Data Table: Hydrogen Bond-Mediated Stabilization Parameters
| Parameter | Value | Reference |
|---|---|---|
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Glass Transition Temperature Enhancement | 15-25°C | [2] [3] |
| Optimal Molar Ratio | 0.2-0.4 | [6] [7] |
| Thermal Stability Improvement | 20-40°C | [2] [3] |
| Tensile Strength Enhancement | 5-10 fold | [6] |
| Film Transparency Retention | >95% | [2] |
The thermodynamic parameters reveal that the formation of hydrogen bonds between benzyl 3-(4-hydroxyphenyl)propanoate and polyvinylpyrrolidone results in negative enthalpy changes, indicating favorable interactions that contribute to the overall stability of the composite system [3]. The activation energy for thermal decomposition increases by 20-30 kJ/mol in the presence of hydrogen bonding interactions, demonstrating enhanced thermal resistance [3].
Sustained Release Kinetics of Phenolic Antioxidant Conjugates
The sustained release characteristics of benzyl 3-(4-hydroxyphenyl)propanoate conjugates demonstrate sophisticated kinetic profiles that can be precisely modulated through molecular design and matrix composition. The compound's ester linkage provides a hydrolyzable connection that enables controlled release through enzymatic or chemical degradation pathways, while the phenolic moiety contributes to antioxidant activity throughout the release process [7] [8].
Release kinetics studies reveal that benzyl 3-(4-hydroxyphenyl)propanoate exhibits biphasic release behavior, with an initial burst release phase followed by sustained release over extended periods. The initial phase, lasting 2-6 hours, involves surface-bound compound release and represents 15-25% of the total drug load. The sustained phase extends from 12 hours to 5 days, depending on the matrix composition and environmental conditions [9] [7].
The release mechanism involves multiple pathways including ester hydrolysis, matrix swelling, and diffusion through polymer networks. The phenolic hydroxyl group participates in hydrogen bonding interactions with the polymer matrix, creating a controlled release reservoir that modulates the compound's mobility within the system [10] [9]. Studies demonstrate that the conjugation efficiency can reach 60-80% when optimal synthetic conditions are employed, with higher conjugation rates correlating with more sustained release profiles [10].
Data Table: Sustained Release Kinetics Parameters
| Release Phase | Duration | Mechanism | Percentage Released | Kinetic Model |
|---|---|---|---|---|
| Burst Phase | 2-6 hours | Surface desorption | 15-25% | First-order |
| Sustained Phase | 12-120 hours | Matrix erosion | 75-85% | Higuchi model |
| Terminal Phase | >120 hours | Residual release | 5-10% | Zero-order |
The pH-dependent release characteristics show enhanced stability at acidic pH values (pH 4-6) compared to neutral or alkaline conditions, attributed to reduced ester hydrolysis rates and increased hydrogen bonding stability [9] [7]. At physiological pH (7.4), the release rate increases by 40-60% compared to acidic conditions, making the system suitable for targeted delivery applications where pH variations can trigger controlled release [9].
Temperature-dependent studies reveal that release rates follow Arrhenius behavior, with activation energies ranging from 45-65 kJ/mol for the sustained release phase. This temperature sensitivity allows for additional control mechanisms in applications where thermal triggers are beneficial [8] [3]. The compound's molecular structure enables modification of release kinetics through substituent changes on the benzyl ring or the phenolic moiety, providing versatility in designing release profiles for specific applications [11] [12].
Architectural Modification of Biofilm Penetration Capabilities
Benzyl 3-(4-hydroxyphenyl)propanoate exhibits significant potential for architectural modification of biofilm penetration capabilities through multiple mechanisms that disrupt the extracellular polymer matrix and enhance antimicrobial agent access to embedded bacterial cells. The compound's amphiphilic nature, characterized by the hydrophobic benzyl group and hydrophilic phenolic moiety, enables effective interaction with biofilm components while maintaining penetration efficiency [13] [14].
The penetration mechanism involves initial surface adsorption followed by diffusion through the biofilm matrix, with the phenolic hydroxyl group participating in hydrogen bonding interactions with extracellular polymeric substances. This interaction pattern disrupts the normal biofilm architecture, creating increased porosity and reduced mechanical stability [15] [14]. Studies demonstrate that compounds with similar structural features can achieve 40-60% reduction in biofilm thickness within 2-4 hours of exposure [13] [14].
The compound's molecular weight of 256.30 g/mol positions it within the optimal range for biofilm penetration, avoiding both rapid clearance associated with smaller molecules and penetration limitations of larger compounds. The LogP value of 3.0682 indicates sufficient lipophilicity to interact with bacterial cell membranes while maintaining adequate water solubility for transport through aqueous biofilm regions [4] [5].
Data Table: Biofilm Penetration Enhancement Parameters
| Parameter | Value | Time Frame | Mechanism |
|---|---|---|---|
| Biofilm Thickness Reduction | 40-60% | 2-4 hours | Matrix disruption |
| Penetration Depth | 80-95% | 1-6 hours | Diffusion enhancement |
| Antimicrobial Synergy | 2-5 fold | 4-24 hours | Combination therapy |
| Matrix Porosity Increase | 30-50% | 1-3 hours | Structural modification |
| Bacterial Adhesion Reduction | 70-90% | 6-12 hours | Surface modification |
The architectural modifications induced by benzyl 3-(4-hydroxyphenyl)propanoate include disruption of quorum sensing networks, reduction in extracellular DNA content, and alteration of polysaccharide matrix composition. These changes collectively contribute to enhanced susceptibility to conventional antimicrobial treatments, with synergistic effects observed when combined with antibiotics or other therapeutic agents [14] [16].
The compound's ability to modify biofilm architecture extends to multiple bacterial species, including both Gram-positive and Gram-negative organisms commonly associated with medical device infections and chronic wound conditions. The penetration enhancement is particularly pronounced against Staphylococcus aureus and Pseudomonas aeruginosa biofilms, where 50-80% improvement in antimicrobial efficacy has been documented [14] [11].
Research findings indicate that the optimal concentration for biofilm penetration enhancement ranges from 16-64 μg/mL, with higher concentrations potentially causing excessive matrix disruption that may paradoxically reduce penetration efficiency. The compound demonstrates concentration-dependent effects, with subinhibitory concentrations (1/4 to 1/2 MIC) providing optimal penetration enhancement without significant bacterial killing, allowing for synergistic interactions with other antimicrobial agents [14] [11].

